molecular formula C7H9N3 B1315058 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine CAS No. 35808-40-3

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

カタログ番号: B1315058
CAS番号: 35808-40-3
分子量: 135.17 g/mol
InChIキー: HOFCYSNYAFJTSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 35808-40-3 . It has a molecular weight of 135.17 .


Synthesis Analysis

The synthesis of derivatives of this compound involves a sequence of steps including nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization .


Molecular Structure Analysis

The molecular formula of this compound is C7H9N3 . The average mass is 135.167 Da and the monoisotopic mass is 135.079651 Da .


Physical and Chemical Properties Analysis

The physical form of this compound is not specified . The storage temperature and shipping temperature are also not provided .

科学的研究の応用

Synthesis and Chemical Properties 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine and its derivatives are primarily studied for their chemical synthesis and properties. These compounds are synthesized through various methods, including reaction of pentafluoropyridine with sodium phenylsulfinate and diamines, leading to polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds. These scaffolds demonstrate versatility in model reactions with nucleophiles, allowing access to various polysubstituted [6,6]-ring fused systems (Baron et al., 2005). Another method involves one-pot annelation reactions with pentafluoropyridine, producing trifluorinated pyridopyrazine products, significant for the development of new chemical entities in life science industries (Sandford et al., 2005).

Catalytic Hydrogenation The catalytic hydrogenation of pyrido[2,3-b]pyrazines has been explored, leading to different tetrahydro derivatives. This process demonstrates selectivity based on solvent acidity and is important for understanding the chemical behavior of these compounds (Cosmao et al., 1982).

Applications in Medicinal Chemistry Several studies focus on the potential medicinal applications of tetrahydropyrido[2,3-b]pyrazine derivatives. For instance, certain derivatives are explored as inhibitors of anaplastic lymphoma kinase, relevant in cancer treatment (Milkiewicz et al., 2010). Additionally, novel derivatives are synthesized for potential use in treating disorders associated with KRAS activity, particularly in cancer (De, 2022)

Electrochemical Reduction Studies The electrochemical reduction of pyrido[2,3-b]pyrazines has been investigated, revealing the formation of various dihydro and tetrahydro derivatives. These studies are crucial for understanding the electrochemical properties of these compounds and their potential applications (Armand et al., 1978).

Synthesis of Chiral Derivatives Research into the synthesis of chiral derivatives of tetrahydropyrido[2,3-b]pyrazines has also been conducted. These chiral derivatives are significant due to their biological activities and presence in natural products, highlighting their potential in medicinal chemistry (He et al., 2011).

Optical and Thermal Properties for Optoelectronic Applications Investigations into the optical and thermal properties of pyrido[2,3-b]pyrazine derivatives reveal their potential as organic materials for optoelectronic applications. These studies focus on the synthesis of dipyrrolopyrazine derivatives and their structural and functional characterization (Meti et al., 2017).

Safety and Hazards

The safety information for 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine indicates a GHS07 pictogram with a signal word "Warning" . Precautionary statements include P261 . For more detailed safety information, please refer to the MSDS .

生化学分析

Biochemical Properties

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism . The compound also exhibits kinase inhibitory activity, making it a potential candidate for cancer treatment . These interactions are primarily mediated through non-covalent binding, which influences the activity of the target enzymes and proteins.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound modulates gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as dipeptidyl peptidase IV, inhibiting their activity . This inhibition leads to downstream effects on cellular signaling pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as improved glucose metabolism and reduced tumor growth . At high doses, it can cause toxic effects, including liver damage and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it exerts its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

This compound localizes to specific subcellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of the compound is crucial for its activity, as it allows for precise modulation of cellular processes.

特性

IUPAC Name

1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCYSNYAFJTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501529
Record name 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35808-40-3
Record name 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 5-bromo-6-chloro-3-pyridinesulfonamide derivative (lix) (prepared from the commercially available 5-bromo-6-chloropyridine sulfonyl chloride as shown in Scheme 18) is condensed with diamine (lxxix), (lxxx) or N1,N1,N2,N2-tetramethylethane-1,2-diamine to form tetrahydropyridopyrazine derivative (I-e), (I-f) or (I-d), respectively, as shown.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-6-chloropyridine sulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 2
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 3
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 4
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 5
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 6
Reactant of Route 6
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Customer
Q & A

Q1: What is known about the Structure-Activity Relationship (SAR) of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine derivatives?

A1: Research has shown that modifications to the this compound scaffold can significantly impact its biological activity. For instance, introducing specific substituents at the nitrogen atom can influence its potency and selectivity towards specific targets. [, ] This highlights the importance of understanding how structural changes in this molecule can be utilized to fine-tune its activity for potential therapeutic applications.

Q2: Are there any known examples of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines exhibiting interesting biological activity?

A2: Yes, studies have identified 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of anaplastic lymphoma kinase (ALK). [] This enzyme plays a crucial role in various cellular processes, and its dysregulation is implicated in several cancers. This finding suggests that this compound derivatives hold potential as lead compounds for developing novel cancer therapies.

Q3: How does the solvent environment affect the synthesis of this compound?

A3: Research on the catalytic hydrogenation of pyrido[2,3-b]pyrazines, the precursors to 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines, reveals a strong solvent dependency. While reactions in ethanol can yield a mixture of 1,2,3,4- and 5,6,7,8-tetrahydro derivatives, conducting the reduction in pure acetic acid selectively produces 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines. [] This suggests that the solvent's acidity plays a crucial role in directing the regioselectivity of the hydrogenation process, potentially by influencing the stability and reactivity of reaction intermediates.

Q4: What spectroscopic techniques have been employed to characterize this compound derivatives?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, has proven invaluable in characterizing this compound and its derivatives. [] Researchers have used 13C NMR data to confirm the structures of these compounds, identify the presence of σ-adducts with amide ions and water, and even analyze the cationic form of a dihydroxy derivative in acidic solutions. This demonstrates the power of NMR spectroscopy in elucidating the structural features and solution behavior of this class of compounds.

Q5: Has X-ray crystallography been used to study this compound derivatives?

A5: Yes, X-ray crystallography has been utilized to investigate the solid-state structure of a specific derivative, 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione. [] This study revealed details about the conformation of the butyl substituents and the presence of intermolecular interactions like π-stacking and hydrogen bonding. Such structural information is crucial for understanding the physicochemical properties of these compounds and can be helpful for further derivatization and drug design efforts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。